molecular formula C12H9BrO2 B13197488 1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one

1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one

Cat. No.: B13197488
M. Wt: 265.10 g/mol
InChI Key: YUKLQPFNXLGHQA-UHFFFAOYSA-N
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Description

1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one is an organic compound with the molecular formula C12H9BrO2 It is characterized by the presence of a bromophenyl group attached to a furan ring, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 1-(2-furyl)ethanone followed by a Friedel-Crafts acylation reaction with bromobenzene. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is conducted under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and furan moieties can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(2-furyl)ethanone: Similar structure but with a different substitution pattern on the furan ring.

    1-(4-Bromophenyl)-2-furylmethanone: Differing in the position of the furan ring attachment.

    2-Bromo-1-[5-(4-bromophenyl)furan-2-yl]ethan-1-one: A brominated derivative with additional bromine atoms.

Uniqueness

1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of novel compounds and in applications requiring specific reactivity and interactions.

Properties

Molecular Formula

C12H9BrO2

Molecular Weight

265.10 g/mol

IUPAC Name

1-[5-(4-bromophenyl)furan-2-yl]ethanone

InChI

InChI=1S/C12H9BrO2/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7H,1H3

InChI Key

YUKLQPFNXLGHQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=CC=C(C=C2)Br

Origin of Product

United States

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